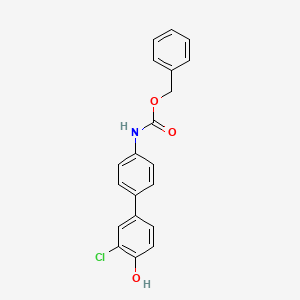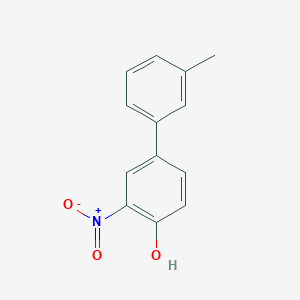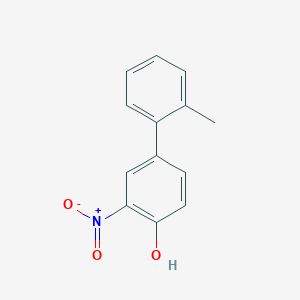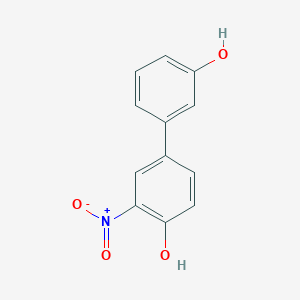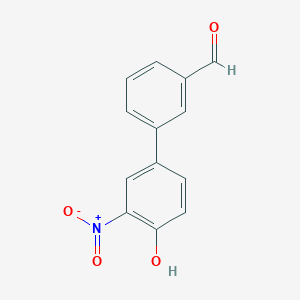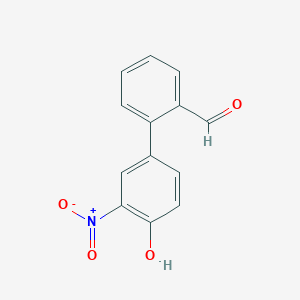
4-(2-Fluorophenyl)-2-nitrophenol, 95%
Vue d'ensemble
Description
4-(2-Fluorophenyl)-2-nitrophenol, 95% (4-FPNP) is a chemical compound widely used in scientific research applications. It is a colorless solid with a melting point of 121-123 °C and a boiling point of 296 °C. 4-FPNP is widely used in organic synthesis and is a key intermediate in the synthesis of a number of organic compounds. It has also been used in the synthesis of pharmaceuticals, polymers, and other materials.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been used in the synthesis of organic compounds, such as benzamides and amides. Additionally, it has been used in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of organic compounds for use in drug delivery systems and as a catalyst for chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which facilitates the transfer of electrons between molecules. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which facilitates the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95% are not well understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of reactive nitrogen species (RNS). These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is a safe and non-toxic compound, making it suitable for use in a variety of laboratory settings. However, there are some limitations to the use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments. For example, the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of ROS. These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of RNS. These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Orientations Futures
There are a number of potential future directions for 4-(2-Fluorophenyl)-2-nitrophenol, 95% research. These include further research into the biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95%, as well as research into the potential use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in drug delivery systems and as a catalyst for chemical reactions. Additionally, further research into the synthesis of 4-(2-Fluorophenyl)-2-nitrophenol, 95% and other compounds derived from 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved materials. Finally, further research into the mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved therapeutic strategies.
Méthodes De Synthèse
4-(2-Fluorophenyl)-2-nitrophenol, 95% is synthesized through a three-step reaction. The first step involves the reaction of 2-fluorophenol and nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the product of the first step with a reducing agent, such as sodium borohydride or lithium aluminum hydride. The third step involves the reaction of the product of the second step with an acid, such as hydrochloric acid or sulfuric acid.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHKWYEOKPYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686220 | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-nitrophenol | |
CAS RN |
1262002-32-3 | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

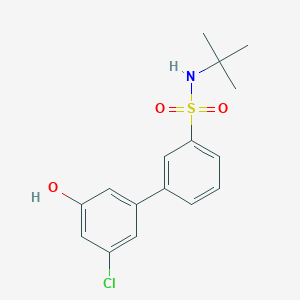
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
